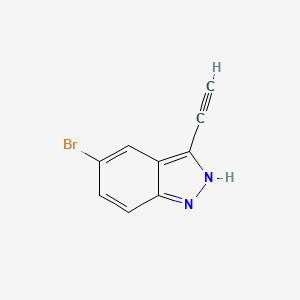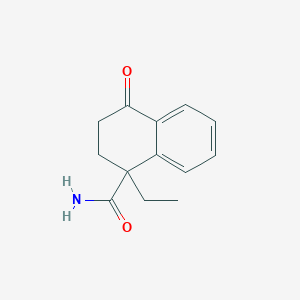
1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide is a synthetic organic compound with a unique structure that includes a naphthalene ring system
Méthodes De Préparation
The synthesis of 1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene core, followed by the introduction of the ethyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
1-Ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide can be compared with similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have comparable biological activities.
Thiazoles: These compounds have diverse biological activities and are used in various medicinal applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-ethyl-4-oxo-2,3-dihydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-2-13(12(14)16)8-7-11(15)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H2,14,16) |
Clé InChI |
LAXPZFZORZNNBN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC(=O)C2=CC=CC=C21)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)



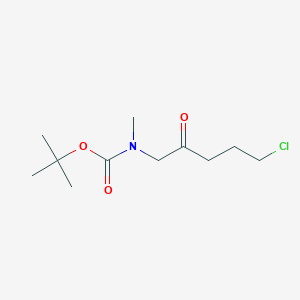

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
![[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13888679.png)
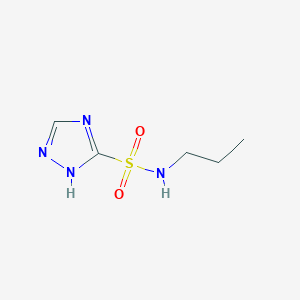
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
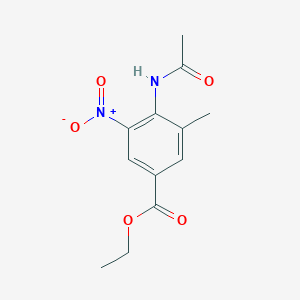
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)

